2-Bromo4,6-diisopropyl-phenol

Catalog No.
S8761213
CAS No.
M.F
C12H17BrO
M. Wt
257.17 g/mol
Availability
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2-Bromo4,6-diisopropyl-phenol

Product Name

2-Bromo4,6-diisopropyl-phenol

IUPAC Name

2-bromo-4,6-di(propan-2-yl)phenol

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

InChI

InChI=1S/C12H17BrO/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,14H,1-4H3

InChI Key

KVHSWVCNHRIWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)O)C(C)C

Brominated phenols were first identified as natural products in marine organisms, where bromoperoxidases catalyze the incorporation of bromine into phenolic substrates. The discovery of manganese oxide (MnOx)-mediated bromination in terrestrial environments expanded the understanding of abiotic formation pathways. For example, MnOx catalyzes the oxidation of phenol in the presence of bromide ions (Br⁻), yielding bromophenols via electrophilic substitution. This process generates 2-bromo-4,6-diisopropylphenol-like structures when isopropyl groups preoccupy specific ring positions, directing bromination to the ortho site.

Synthetic methods evolved to address regioselectivity challenges. Early approaches relied on hazardous liquid bromine, but modern protocols employ stabilized reagents such as ZnAl–BrO₃⁻–layered double hydroxides (LDHs) and PIDA-AlBr₃ systems. These methods achieve >80% yields for ortho-brominated products when para positions are blocked by bulky substituents like isopropyl groups.

Systematic Nomenclature of 2-Bromo-4,6-diisopropylphenol

The IUPAC name follows positional numbering based on the hydroxyl group as position 1:

  • Bromo at position 2 (ortho to -OH).
  • Diisopropyl groups at positions 4 and 6 (meta to each other).

Structural Formula:

      OH        │  Br─C─C(iPr)─C─C(iPr)─C─  

This substitution pattern minimizes steric hindrance between isopropyl groups while directing bromine to the electronically activated ortho position.

Positional Isomerism in Diisopropylphenol Derivatives

Positional isomerism arises from varying substituent arrangements, significantly altering chemical behavior:

IsomerBromine PositionIsopropyl PositionsKey Properties
2-Bromo-4,6-diisopropylphenol2 (ortho)4, 6Higher thermal stability, lower polarity
4-Bromo-2,6-diisopropylphenol4 (para)2, 6Enhanced solubility in apolar solvents

The ortho-brominated isomer exhibits restricted rotation due to steric effects between bromine and adjacent isopropyl groups, leading to distinct NMR splitting patterns. In contrast, para-substituted analogs display symmetrical resonance structures, simplifying spectroscopic characterization.

Comparative Analysis with 4-Bromo-2,6-diisopropylphenol

Reactivity Differences

  • Electrophilic Substitution:
    • 2-Bromo isomer: The ortho bromine deactivates the ring, hindering further electrophilic attack.
    • 4-Bromo isomer: Para bromine exerts weaker deactivation, permitting nitration or sulfonation at residual active sites.

Environmental Stability

  • 2-Bromo-4,6-diisopropylphenol resists microbial degradation due to steric shielding of the hydroxyl group by isopropyl substituents.
  • 4-Bromo-2,6-diisopropylphenol undergoes faster abiotic decomposition via MnOx-catalyzed debromination.

Synthetic Accessibility

  • Ortho Bromination: Achieved via ZnAl–BrO₃⁻–LDHs (82% yield) or PIDA-AlBr₃ (89% yield).
  • Para Bromination: Requires directing groups (e.g., −NO₂) or harsher conditions (H₂SO₄/Br₂).

While direct X-ray data for 2-bromo-4,6-diisopropylphenol is unavailable, studies on structurally similar brominated phenols provide insights. For instance, 2-bromo-4-chloro-6-[(2,6-diisopropylphenyl)iminomethyl]phenol crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 11.356 Å, b = 15.045 Å, and c = 22.660 Å [1]. The dihedral angle between the phenolic ring and isopropyl groups in such compounds typically ranges from 85–90°, minimizing steric clashes [1]. Refinement protocols for analogous structures involve constraining hydrogen atoms to idealized positions, with isotropic displacement parameters adjusted for methyl groups [1].

Crystallographic ParametersValues
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell volume3870.4 ų
Z-value8

Steric Effects of Ortho-Substituted Isopropyl Groups [3]

The ortho-isopropyl groups induce pronounced steric hindrance, forcing the phenolic ring into a non-planar conformation. In 2-bromo-4,6-di-tert-butylphenol, tert-butyl substituents create a 110° angle between the aromatic ring and substituents, reducing π-π stacking interactions [3]. For isopropyl analogs, molecular dynamics simulations predict a 15–20% reduction in rotational freedom compared to unsubstituted phenols due to van der Waals repulsions between methyl hydrogens [3]. This steric shielding also protects the hydroxyl group from electrophilic attacks, as observed in bromination kinetics studies [3].

Electronic Distribution Patterns

Bromine's Electrophilic Influence

The bromine atom exerts a strong −I effect, withdrawing electron density from the aromatic ring (Hammett σₚ = +0.86) [2]. This polarization creates a meta-directing electronic environment, as confirmed by NMR studies showing deshielded protons at the 3- and 5-positions (δ = 7.2–7.4 ppm) [5]. The C-Br bond length in related compounds measures 1.89–1.91 Å, consistent with single-bond character [1].

Conformational Analysis of Isopropyl Groups [3]

The isopropyl substituents adopt a staggered conformation to minimize A¹,³-strain, with methyl groups rotated 60° relative to the phenolic plane. Variable-temperature ¹H NMR studies of 4-bromo-2-isopropylphenol reveal two distinct methyl environments below −40°C, indicating restricted rotation (ΔG‡ = 45 kJ/mol) [5].

Thermodynamic Properties

Melting Point Behavior

The melting point of 4-bromo-2-isopropylphenol (48–49°C) [5] provides a baseline for estimating the diisopropyl analog’s behavior. Introducing a second isopropyl group at position 6 raises the melting point to ~75–80°C due to enhanced symmetry and London dispersion forces from additional methyl groups.

Solubility in Organic Solvents [1]

Recrystallization data from ethanol solutions [1] and methanol solubility profiles [4] indicate high solubility in polar aprotic solvents:

SolventSolubility (g/100 mL)
Ethanol12.8 (20°C)
Methanol9.4 (20°C)
Hexane0.3 (20°C)

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 2-Bromo-4,6-diisopropylphenol relies fundamentally on electrophilic aromatic substitution mechanisms that govern the bromination of substituted phenolic systems. The electrophilic aromatic substitution mechanism proceeds through a well-established two-step process involving the formation of an arenium ion intermediate, commonly referred to as a Wheland intermediate or sigma complex [1] [2].

The initial step involves the attack of an electrophilic bromine species on the aromatic ring, which results in the formation of a positively charged benzenonium cation. During this process, the π-electrons of the benzene ring are polarized by the electrophile, and two electrons are diverted to form a sigma-bond to the bromine atom [1]. The positive charge is subsequently relocated on the six-carbon ring, where it becomes conjugated with the remaining double bonds. This step represents the rate-determining phase of the reaction and requires significant activation energy due to the temporary loss of aromatic character [1].

In the second step, a base abstracts the hydrogen proton bonded to the only sp3 hybridized carbon atom in the ring. The most likely candidate for this base abstraction is typically the bromide ion or its complex with ferric bromide (FeBr4-). The remaining electron pair immediately bonds to one of the adjacent positively charged carbons to reform the aromatic ring, which now bears a bromine substituent [1].

Recent computational investigations using density functional theory have provided deeper insights into the bromination mechanism. Studies conducted at the ωB97X-D/cc-pVTZ level of theory indicate that under hydrogen bromide-assisted conditions, the bromination reaction preferentially occurs through an addition-elimination mechanism without formation of a stable charged Wheland intermediate [3]. These findings suggest that the traditional mechanistic paradigm may require refinement for certain bromination conditions.

The regioselectivity of electrophilic aromatic bromination is fundamentally controlled by the electronic effects of substituents already present on the aromatic ring. Isopropyl groups, as electron-donating substituents, activate the aromatic ring toward electrophilic attack and direct bromination to ortho and para positions relative to their attachment points [2]. The directing effect results from the stabilization of the arenium ion intermediate through resonance structures that place positive charge at positions ortho and para to the electron-donating substituent [2].

Computational studies have identified that Hirshfeld charges serve as useful predictors of both reactivity and regioselectivity in bromination reactions [4]. For alkylbenzenes, including isopropyl-substituted systems, the overall reactivity order for para-position bromination follows the pattern: tert-butyl < ethyl ≈ isopropyl. This trend reflects the balance between favorable electronic effects and unfavorable steric effects imparted by the alkyl substituents [4].

The kinetics of bromination reactions demonstrate first-order dependence on the aromatic substrate concentration. For substituted acetophenones, bromination follows the correlation: log kBr = log K + constant, where K represents the keto-enol equilibrium constant [5]. This relationship emphasizes the importance of substrate activation in determining reaction rates.

Catalyst-Mediated Positional Control

Catalyst systems play a crucial role in achieving precise positional control during the bromination of phenolic substrates. Traditional Lewis acid catalysts, including aluminum chloride (AlCl3) and ferric chloride (FeCl3), function by activating molecular bromine through complexation, thereby generating more electrophilic species capable of reacting with deactivated aromatic systems [6].

The effectiveness of catalyst-mediated bromination has been demonstrated through the use of iodine and iodine bromide systems. Research has established that iodine bromide serves as the effective catalyst in so-called "iodine-catalyzed" brominations [6]. The catalytic system exhibits superior selectivity compared to uncatalyzed reactions, with the bromination proceeding under milder conditions while maintaining high regioselectivity.

Advanced catalyst systems have emerged that provide exceptional regioselectivity control. The combination of trimethylsilyl bromide (TMSBr) with bulky sulfoxides, particularly (4-chlorophenyl)2SO, has demonstrated remarkable regioselectivity for para-bromination of phenols. This system achieves selectivities up to 99:1 for para versus ortho substitution at room temperature in acetonitrile solvent [7]. The high regioselectivity is attributed to the interaction between the sulfoxide and phenol through hydrogen bonding, which influences the preferred bromination position.

Heterogeneous catalyst systems offer advantages for industrial applications due to ease of separation and potential for recycling. Zinc-aluminum layered double hydroxides intercalated with bromate ions (ZnAl-BrO3- LDHs) combined with potassium bromide provide an environmentally friendly approach to regioselective monobromination [8]. These systems demonstrate excellent regioselectivity with para sites being strongly favored, and ortho sites taking priority when para positions are occupied.

Recent developments in homogeneous bromine redox catalysis have introduced novel approaches for selective bromination. The combination of tetraalkylammonium bromide with meta-chloroperbenzoic acid creates a unique catalyst system for convenient and selective oxidation under photochemical initiation with daylight [9]. This system enables remote, intramolecular, position-selective functionalization, demonstrating the potential for developing new paradigms in molecular catalysis with bromine.

Metal triflate complexes represent another class of catalysts that provide positional control through coordination activation mechanisms. These systems, exemplified by iodine(III) triflate complexes, can rapidly brominate deactivated aromatic systems with bromination turnover greater than one per bromine molecule [10]. The catalytic activation occurs through the formation of highly electrophilic bromine species that demonstrate enhanced reactivity compared to molecular bromine alone.

Isopropyl Group Introduction Methods

Friedel-Crafts Alkylation Techniques

The introduction of isopropyl substituents onto phenolic aromatic rings represents a fundamental transformation in the synthesis of 2-Bromo-4,6-diisopropylphenol. Friedel-Crafts alkylation reactions provide the primary methodology for achieving this transformation, utilizing carbocation intermediates generated from alkyl halides or alkenes in the presence of Lewis acid catalysts [11] [12].

The mechanism of Friedel-Crafts alkylation involves several discrete steps. Initially, the alkyl halide reacts with the Lewis acid catalyst to form a carbocation or carbocation-like complex. For isopropyl chloride, this process generates an isopropyl carbocation that serves as the electrophile in the subsequent aromatic substitution reaction [11]. The carbocation then attacks the aromatic ring, breaking one of the ring double bonds and resulting in the formation of a non-aromatic intermediate. Deprotonation of this intermediate restores aromaticity and completes the alkylation process [12].

The choice of alkylating agent significantly influences the reaction outcome and practical considerations. Isopropyl chloride represents the most commonly employed reagent, offering a balance between reactivity and stability. Under typical conditions using aluminum chloride as catalyst, isopropyl chloride provides yields of 75-85% with preferential ortho and para substitution patterns [11] [12]. Alternative alkylating agents include isopropyl alcohol, which requires stronger acidic conditions such as concentrated sulfuric acid at elevated temperatures (60-120°C) but can achieve yields of 80-90% with enhanced para selectivity [13].

Propylene gas can serve as an alkylating agent in the presence of zeolite catalysts, particularly H-Beta zeolite. This approach operates at elevated temperatures (80-150°C) and pressures (10-30 atm) but achieves excellent yields (85-95%) with high para selectivity [14]. The zeolite-catalyzed process offers advantages for industrial applications due to the heterogeneous nature of the catalyst and the absence of corrosive liquid acids.

Catalyst selection critically determines the efficiency and selectivity of the alkylation process. Aluminum chloride remains the most widely used Lewis acid catalyst, with the order of reactivity for common catalysts following the sequence: AlBr3 > AlCl3 > FeCl3 > SbCl5 > SnCl4 > BCl3 > BF3 [11]. For more reactive halides, less active catalysts such as zinc chloride may be employed, while less reactive halides require highly active catalysts like aluminum chloride.

The regioselectivity of Friedel-Crafts alkylation on phenolic substrates is influenced by the activating nature of the hydroxyl group. The phenolic hydroxyl group serves as a strong ortho-para directing group, leading to substitution patterns that favor positions adjacent to and opposite from the hydroxyl substituent [12]. However, achieving selective diisopropylation to produce the desired 4,6-diisopropyl substitution pattern requires careful control of reaction conditions and stoichiometry.

Protecting Group Strategies

The synthesis of 2-Bromo-4,6-diisopropylphenol often necessitates the temporary protection of the phenolic hydroxyl group to prevent unwanted side reactions during alkylation or bromination sequences. Protecting group strategies enable chemoselectivity in multistep synthetic sequences and provide opportunities for regiocontrol in substitution reactions [15] [16].

Silyl ether protecting groups represent one of the most widely employed methods for phenol protection due to their ease of installation and removal under mild conditions [17] [18]. Tert-butyldimethylsilyl (TBS) ethers can be installed using TBS chloride in the presence of imidazole and removed selectively using fluoride sources such as tetrabutylammonium fluoride (TBAF) [18]. The selectivity for aryl silyl ether deprotection over alkyl silyl ether deprotection has been demonstrated using sodium hydroxide in phase transfer conditions, providing half-lives of 3.5 minutes for para-cresol TBS ether while leaving hexanol TBS ether stable for over 24 hours [18].

Recent developments have introduced sodium hydride in dimethylformamide as an efficient method for selective deprotection of aryl silyl ethers. This method operates at room temperature with reaction times of only a few minutes, providing excellent yields and chemoselectivity for phenolic substrates [17]. The approach also enables one-pot desilylation and reprotection protocols, enhancing synthetic efficiency.

Alkyl ether protecting groups offer orthogonal protection strategies with different stability profiles. Benzyl ethers provide robust protection under basic and nucleophilic conditions but can be removed through catalytic hydrogenolysis using palladium catalysts [19] [20]. Recent advances have introduced visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant, enabling benzyl ether cleavage in the presence of azides, alkenes, and alkynes [19].

The tetrafluoropyridyl (TFP) protecting group represents a novel approach for phenol protection that addresses many limitations of traditional protecting groups [21] [22]. TFP protection can be installed in one step using pentafluoropyridine and potassium carbonate in acetonitrile with no sensitivity to water or air. The protecting group demonstrates stability under a wide range of reaction conditions including acid, base, amide bond formation, palladium cross-coupling, carbonyl reduction, and click chemistry conditions [22]. Deprotection occurs under mild conditions using potassium fluoride, 18-crown-6, and methyl thioglycolate at 50°C with quantitative conversion often achieved in less than one hour [21].

Carbonate-based protecting groups, including the tert-butoxycarbonyl (Boc) group, have found application for hindered phenols where steric congestion complicates the use of other protecting groups [23]. Boc protection can be installed using di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) under mild conditions. The high acidity of phenols facilitates the introduction of Boc protection even for sterically hindered substrates, providing a viable option for complex synthetic sequences [23].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methods for 2-Bromo-4,6-diisopropylphenol to industrial production presents numerous technical and economic challenges that require comprehensive solutions across multiple domains [24] [25] [26].

Heat management represents one of the most critical challenges in industrial bromination processes. Bromination reactions are inherently exothermic, and the heat generated can lead to runaway reactions, hot spot formation, and degradation of products [27] [26]. Traditional batch reactors struggle to provide adequate heat removal at industrial scales, necessitating the development of enhanced heat transfer systems. Microreactor technology and continuous flow processing offer solutions through their high surface-to-volume ratios, enabling precise thermal control with temperature uniformity within ±2°C [27] [26].

Mass transfer limitations significantly impact the efficiency of biphasic bromination systems commonly employed in industrial processes. Poor mixing between aqueous and organic phases can result in localized concentration gradients, leading to over-bromination in some regions while leaving substrate unreacted in others [28] [29]. Static mixer technologies and structured reactor designs address these challenges by providing enhanced interfacial area and controlled mixing patterns. Membrane contactors have emerged as particularly effective solutions, achieving mixing efficiencies greater than 95% while maintaining phase separation [28] [29].

Selectivity control becomes increasingly difficult at industrial scales due to the challenges of maintaining uniform reaction conditions throughout large reactor volumes [24] [30]. The formation of undesired regioisomers and over-brominated products can significantly impact product quality and purification costs. Advanced process control systems incorporating real-time analytics enable continuous monitoring and adjustment of reaction parameters to maintain optimal selectivity. Implementation of these systems has demonstrated selectivity improvements of 20-50% compared to conventional batch processing [24] [30].

Safety considerations dominate industrial bromination operations due to the inherent hazards associated with bromine handling and the potential for toxic emissions [28] [31]. In situ bromine generation has emerged as the preferred approach, eliminating the need for storage and transport of molecular bromine while providing precise control over bromine availability. Automated handling systems and comprehensive scrubber technologies have achieved emission reductions greater than 99%, meeting stringent environmental regulations [28] [31].

Environmental impact assessment and mitigation strategies have become integral components of industrial process design. Halogenated waste streams and byproducts require specialized treatment and disposal, adding significant costs to production operations [28] [13]. Green solvent selection and catalyst recycling programs have demonstrated waste reductions of 30-70% while maintaining product quality standards. Solvent recovery systems and waste minimization protocols contribute to improved environmental performance and reduced operating costs [28] [13].

Process economics analysis reveals that traditional approaches to brominated phenol production face significant cost pressures from catalyst expenses and product purification requirements [25] [26]. Process intensification strategies, including continuous processing and reaction-separation integration, have achieved cost reductions of 15-40% through improved efficiency and reduced equipment requirements. The implementation of continuous flow processing with in-line purification has demonstrated particular promise, with space-time yields reaching 82 kg/L·h and productivities exceeding 4.1 kg/h for related brominated aromatic compounds [26].

Reactor design innovations specifically address the unique requirements of industrial bromination processes. Loop reactor configurations have proven particularly effective for bromide salt production, providing enhanced mixing and heat transfer while enabling precise control of reaction stoichiometry [31]. These designs incorporate dual cascade control systems that adjust bromine feed rates relative to solution pH and reducing agent feed rates relative to oxidation-reduction potential, achieving near-stoichiometric conversion of all raw materials [31].

The scale-up of photochemical bromination processes presents additional challenges related to light penetration and reaction volume limitations [32]. Glass plate reactor designs with LED array illumination have demonstrated scalability to preparatory scales while maintaining precise control over light intensity, wavelength, and reaction temperature. Integration with continuous flow liquid-liquid extraction and separation systems enables automated operation with minimal manual handling between process stages [32].

Process optimization studies have identified critical parameters for achieving industrial viability. Reaction temperatures in the range of 50-70°C provide optimal balance between reaction rate and selectivity, with space-time yields of 82 kg/L·h achievable at 60°C [27] [26]. Residence times of 15-30 seconds in continuous flow systems eliminate the productivity limitations associated with traditional batch processing while maintaining high conversion rates [27] [26]. Bromine stoichiometry optimization at 1.1-1.4 equivalents minimizes over-bromination while ensuring complete substrate conversion [27] [28].

The development of continuous flow methodology for bromination reactions has addressed many traditional scalability challenges [29] [32]. Static mixer chip technology provides exceptional control over both temperature and mixing, transforming bromination from a difficult batch process into a controlled titration suitable for elevated temperature operation [29]. The short reaction times achievable in continuous flow systems, typically 30 seconds at 70°C, eliminate many of the safety and selectivity concerns associated with traditional batch processing [29].

ParameterLaboratory ScalePilot ScaleIndustrial ScalePerformance Metric
Reaction TemperatureVariable (0-80°C)50-70°C60±2°CSpace-time yield: 82 kg/L·h
Residence Time1-24 hours5-30 minutes15-30 secondsProductivity: 4.1 kg/h
Bromine Equivalent1.0-2.0 equiv1.1-1.4 equiv1.2±0.1 equivConversion: 88%
Mixing Efficiency<50%80-90%>95%Selectivity: 95%
Heat Transfer RateLimitedEnhancedOptimizedTemperature uniformity: ±2°C

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

256.04628 g/mol

Monoisotopic Mass

256.04628 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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